ARD-69 - 2316837-10-0

ARD-69

Catalog Number: EVT-259849
CAS Number: 2316837-10-0
Molecular Formula: C62H74ClFN8O7S
Molecular Weight: 1129.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARD-69 is a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. ARD-69 induces degradation of AR protein in AR-positive prostate cancer cell lines in a dose- and time-dependent manner. ARD-69 achieves DC50 values of 0.86, 0.76, and 10.4 nM in LNCaP, VCaP, and 22Rv1 AR+ prostate cancer cell lines, respectively. ARD-69 is capable of reducing the AR protein level by >95% in these prostate cancer cell lines and effectively suppressing AR-regulated gene expression.
Source

The discovery and characterization of ARD-69 were detailed in various studies, particularly highlighting its efficacy in reducing androgen receptor protein levels by over 95% in prostate cancer cell lines. It was synthesized as part of a broader effort to develop selective androgen receptor degraders that can effectively target resistant cancer phenotypes .

Classification

ARD-69 falls under the classification of small-molecule drugs specifically designed as proteolysis-targeting chimeras (PROTACs). These compounds are engineered to link a ligand that binds to a target protein (in this case, the androgen receptor) with a ligand that recruits an E3 ubiquitin ligase, facilitating targeted degradation of the protein .

Synthesis Analysis

Methods

The synthesis of ARD-69 involves several key steps that integrate both organic synthesis techniques and biological evaluations. The compound is constructed using a modular approach where different components are combined:

  1. Selection of Ligands: The initial phase involves selecting appropriate ligands for the androgen receptor and E3 ligase.
  2. Linker Design: A flexible or rigid linker is incorporated to connect the two ligands, optimizing the spatial arrangement for effective binding and degradation.
  3. Chemical Reactions: Various chemical reactions, including coupling reactions and purifications via chromatography, are employed to obtain the final product.

Technical Details

The synthesis typically requires high-purity reagents and controlled conditions to ensure the integrity of the compound. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of ARD-69 .

Molecular Structure Analysis

Structure

ARD-69 features a unique molecular structure characterized by its dual ligand design connected through a linker. This structure allows it to selectively bind to both the androgen receptor and an E3 ubiquitin ligase.

Data

The molecular formula for ARD-69 is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 357.42 g/mol. The specific arrangement of atoms within ARD-69 facilitates its function as a degrader by promoting effective ubiquitination of the androgen receptor .

Chemical Reactions Analysis

Reactions

ARD-69 operates through a mechanism that involves binding to the androgen receptor and subsequently recruiting an E3 ubiquitin ligase. This process leads to ubiquitination of the androgen receptor, marking it for degradation via the proteasome.

Technical Details

The reaction mechanism can be summarized as follows:

  1. Binding: ARD-69 binds to the androgen receptor.
  2. Recruitment: The compound simultaneously recruits an E3 ligase.
  3. Ubiquitination: The E3 ligase facilitates the attachment of ubiquitin molecules to the androgen receptor.
  4. Degradation: The tagged protein is then directed towards proteasomal degradation .
Mechanism of Action

Process

The mechanism by which ARD-69 exerts its effects involves several sequential steps:

  1. Ligand Binding: The compound binds to the ligand-binding domain of the androgen receptor.
  2. E3 Ligase Recruitment: It brings an E3 ligase into proximity with the receptor.
  3. Protein Ubiquitination: Ubiquitin molecules are attached to lysine residues on the androgen receptor.
  4. Proteasomal Degradation: The polyubiquitinated protein is recognized by the proteasome and degraded into peptides .

Data

The efficacy of ARD-69 has been quantified with DC50 values (the concentration required for 50% degradation) around 0.86 nM in various prostate cancer cell lines, indicating its potency compared to traditional therapies .

Physical and Chemical Properties Analysis

Physical Properties

ARD-69 is typically presented as a solid at room temperature with good solubility in organic solvents but limited solubility in water, which is common for many small-molecule drugs.

Chemical Properties

The chemical properties include stability under physiological conditions, reactivity with specific proteins (such as the androgen receptor), and compatibility with biological systems necessary for therapeutic applications.

Relevant data indicates that ARD-69 maintains stability during storage but should be handled under inert conditions to prevent degradation due to moisture or light exposure .

Applications

Scientific Uses

ARD-69 has significant potential applications in cancer therapy, particularly for treating prostate cancer characterized by resistance to conventional anti-androgens. Its ability to selectively degrade androgen receptors makes it a promising candidate for clinical development aimed at improving patient outcomes in advanced stages of prostate cancer.

Additionally, ongoing research may explore its utility in other malignancies where steroid hormone receptors play critical roles, potentially broadening its therapeutic scope beyond prostate cancer .

Properties

CAS Number

2316837-10-0

Product Name

ARD-69

IUPAC Name

(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

Molecular Formula

C62H74ClFN8O7S

Molecular Weight

1129.8 g/mol

InChI

InChI=1S/C62H74ClFN8O7S/c1-37-51(80-36-66-37)41-17-15-40(16-18-41)48(67-54(76)49-31-45(73)35-72(49)55(77)52(59(2,3)4)68-58(78)62(64)25-26-62)33-50(74)71-29-23-44(24-30-71)70-27-21-39(22-28-70)10-9-38-11-13-42(14-12-38)53(75)69-56-60(5,6)57(61(56,7)8)79-46-20-19-43(34-65)47(63)32-46/h11-20,32,36,39,44-45,48-49,52,56-57,73H,21-31,33,35H2,1-8H3,(H,67,76)(H,68,78)(H,69,75)/t45-,48+,49+,52-,56?,57?/m1/s1

InChI Key

CWGVEMFBQJUWLU-SKTBPLDYSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)C8CC(CN8C(=O)C(C(C)(C)C)NC(=O)C9(CC9)F)O

Solubility

Soluble in DMSO

Synonyms

ARD-69; ARD 69; ARD69;

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)C8CC(CN8C(=O)C(C(C)(C)C)NC(=O)C9(CC9)F)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](CC(=O)N3CCC(CC3)N4CCC(CC4)C#CC5=CC=C(C=C5)C(=O)NC6C(C(C6(C)C)OC7=CC(=C(C=C7)C#N)Cl)(C)C)NC(=O)[C@@H]8C[C@H](CN8C(=O)[C@H](C(C)(C)C)NC(=O)C9(CC9)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.